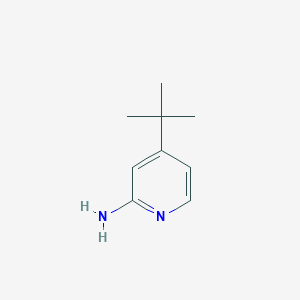

4-(tert-Butyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQPELYFCPYKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butyl Pyridin 2 Amine and Its Derivatives

Rational Design of Synthetic Routes to 4-(tert-Butyl)pyridin-2-amine

The synthesis of this compound can be approached through various strategies, primarily involving either the direct functionalization of a pre-formed pyridine (B92270) ring or the construction of the pyridine ring from acyclic precursors.

Historical and Seminal Preparative Approaches

One of the classic methods for the direct amination of pyridines is the Chichibabin reaction, first reported in 1914. wikipedia.org This reaction involves the treatment of a pyridine derivative with sodium amide in an aprotic solvent, such as xylene or liquid ammonia, to introduce an amino group at the 2-position. wikipedia.org For 4-tert-butylpyridine (B128874), the Chichibabin reaction yields the desired 2-amino-4-tert-butylpyridine. However, this reaction is often accompanied by a significant side reaction, dimerization, which can reduce the yield of the desired product. wikipedia.org

The reaction mechanism is generally understood to be an addition-elimination process via a σ-adduct intermediate. wikipedia.org The reaction conditions, particularly pressure, can significantly influence the product distribution. For instance, when the reaction of 4-tert-butylpyridine with sodium amide is conducted in xylene at atmospheric pressure, the major product is the dimer (4,4'-di-tert-butyl-2,2'-bipyridine) with only a small amount of the aminated product. wikipedia.org However, by applying pressure, the yield of 2-amino-4-tert-butylpyridine can be substantially increased. wikipedia.org

| Conditions | 2-Amino-4-tert-butylpyridine Yield | 4,4'-Di-tert-butyl-2,2'-bipyridine Yield |

|---|---|---|

| Sodium amide, xylene, atmospheric pressure | 11% | 89% |

| Sodium amide, xylene, 350 psi N₂ | 74% | 26% |

Another early approach involves the synthesis of a 2-halopyridine derivative followed by nucleophilic substitution with an amine. For instance, 4-tert-butylpyridine can be converted to 4-tert-butyl-2-chloropyridine, which can then undergo amination. The synthesis of 4-tert-butyl-2-chloropyridine itself can be achieved by reacting 4-tert-butylpyridine with a chlorinating agent in the presence of a strong base. nih.gov

Modern Amination Strategies for Pyridine Ring Systems

Modern synthetic chemistry has largely moved towards more versatile and milder catalytic methods for the amination of pyridine rings, offering greater functional group tolerance and improved yields compared to classical methods.

The activation of the pyridine ring towards nucleophilic attack can be achieved by forming the corresponding pyridine N-oxide. The N-oxide can be prepared by treating the parent pyridine with an oxidizing agent, such as peracetic acid or with a urea-hydrogen peroxide complex and an anhydride (B1165640). researchgate.netgoogle.com The N-oxide of 4-tert-butylpyridine has been synthesized using various oxidizing systems. researchgate.net

Once formed, the pyridine N-oxide can be aminated at the 2-position using various reagents and conditions. A one-pot procedure for the conversion of pyridine N-oxides to 2-aminopyridines involves the use of a phosphonium (B103445) salt like bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBroP) as an activator for the regioselective addition of an amine nucleophile. ntu.edu.sg Another efficient method utilizes tosyl anhydride (Ts₂O) and tert-butylamine, followed by in situ deprotection. ntu.edu.sg These methods generally show high yields and excellent regioselectivity for the 2-position. ntu.edu.sg

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic anhydride / Urea-Hydrogen Peroxide | CH₂Cl₂ | 24 | 66 |

| Benzoic anhydride / Urea-Hydrogen Peroxide | CH₂Cl₂ | 1 | 76 |

| Phthalic anhydride / Urea-Hydrogen Peroxide | CH₂Cl₂ | 1 | 95 |

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation, including the synthesis of aminopyridines. wikipedia.org This reaction typically involves the coupling of a halo- or pseudohalo-pyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnumberanalytics.com

For the synthesis of this compound, a common precursor is 2-chloro- or 2-bromo-4-tert-butylpyridine. The choice of ligand is critical for the success of the Buchwald-Hartwig amination of halopyridines. Bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or biaryl phosphine ligands like XPhos are often employed to facilitate the catalytic cycle. numberanalytics.com The base also plays a crucial role, with strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used. numberanalytics.com For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed, although this may require higher catalyst loadings or longer reaction times. libretexts.org

Ammonia equivalents, such as lithium bis(trimethylsilyl)amide or benzophenone (B1666685) imine, can be used to introduce the primary amino group directly. organic-chemistry.org

| Aryl Halide | Amine Source | Pd-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Varies |

| 2-Chloropyridine | Primary Amine | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | Varies |

| 2-Chloropyridine | Ammonia | Pd(OAc)₂ | BrettPhos | KOt-Bu | Toluene | 100 | Varies |

Cyclization Reactions for Pyridine Ring Formation from Precursors

An alternative to the functionalization of a pre-existing pyridine ring is the de novo synthesis of the ring from acyclic precursors. Several named reactions are available for this purpose, and they can be adapted to produce 4-substituted pyridin-2-amines.

The Bohlmann-Rahtz pyridine synthesis is a two-step method that generates substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org The initial Michael addition leads to an aminodiene intermediate, which upon heating, undergoes cyclodehydration to form the pyridine ring. organic-chemistry.org To synthesize this compound via this route, one would require precursors containing the tert-butyl group at the appropriate position. For example, an enamine derived from a β-ketoester with a tert-butyl group could be reacted with a suitable ethynylketone. The reaction can often be performed in a one-pot fashion, and the use of acid catalysts can lower the temperature required for the final cyclization step. organic-chemistry.orgjk-sci.com

The Kröhnke pyridine synthesis is another versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgatamanchemicals.com This reaction proceeds through a Michael addition followed by a series of condensation and elimination steps to form the pyridine ring. wikipedia.org For the synthesis of this compound, a chalcone (B49325) bearing a tert-butyl group could be reacted with a suitable α-pyridinium methyl ketone salt.

Optimization and Scalability of Synthetic Procedures

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. A scalable synthesis of a derivative, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, highlights key considerations. The initial steps involved the amidation of picolinic acid with (S)-tert-leucinol. beilstein-journals.org Optimization of this step involved screening various coupling agents and conditions to maximize yield and minimize side reactions. beilstein-journals.org The subsequent cyclization to the oxazoline (B21484) ring was also subject to extensive optimization, with different activating agents and bases being tested to find the most efficient and scalable conditions. beilstein-journals.org

In another example, the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors, involved a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. acs.org A crucial aspect of this synthesis was the development of a pyridine ring closure that avoided the use of a sealed vessel for amination, which is a significant safety and scalability concern. acs.org The process was optimized for a multi-kilogram scale, demonstrating the practical application of synthetic methodology development. acs.org

Key factors in optimizing and scaling up the synthesis of this compound and its derivatives include:

Reagent Cost and Availability: Choosing inexpensive and readily available starting materials is crucial for economic viability.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety.

Work-up and Purification: Developing simple and efficient work-up and purification procedures, such as crystallization or distillation, to avoid costly and time-consuming chromatography on a large scale.

Safety: Identifying and mitigating potential hazards associated with reagents and reaction conditions, especially for large-scale operations.

Process Optimization for Enhanced Yields and Purity

Optimizing synthetic routes to this compound and its derivatives is crucial for improving reaction yields and ensuring high purity of the final products. Research efforts have concentrated on refining reaction conditions, including temperature, solvent, and catalysts, to minimize side-product formation and simplify purification processes.

For instance, in the synthesis of a related chiral derivative, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, initial methods involving the methanolysis of 2-cyanopyridine (B140075) resulted in variable yields and required tedious silica (B1680970) gel chromatography for purification. beilstein-journals.orgnih.gov A revised approach starting from the more affordable picolinic acid was developed. beilstein-journals.orgnih.gov Optimization of the amidation step between picolinic acid and (S)-tert-leucinol revealed that using oxalyl chloride as a chlorinating agent could lead to bis-acylation as a side product. beilstein-journals.org However, careful temperature control during this reaction allowed for the isolation of the desired amide alcohol in 75% yield with acceptable purity, avoiding the need for column chromatography. beilstein-journals.org Further optimization using diphenyl chlorophosphate (DPCP) as a coupling agent with N-methylmorpholine (NMM) as a base at room temperature for an extended period resulted in a 92% yield of the amide, albeit requiring chromatographic purification. nih.govresearchgate.net

The following table summarizes the optimization of the amidation reaction for a key intermediate in the synthesis of a chiral derivative.

| Entry | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |

| 1 | Oxalyl Chloride | Pyridine | CH2Cl2 | 0 to rt | 2 | 75 | Not Required |

| 2 | DPCP | NMM | CH2Cl2 | rt | 16 | 92 | Chromatography |

| Data sourced from Beilstein Journal of Organic Chemistry and ResearchGate. beilstein-journals.orgnih.govresearchgate.net |

These examples underscore the importance of systematic process optimization in achieving higher yields and purity, which are critical for both laboratory-scale research and potential industrial applications.

Development of Economical and Practical Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, and scalability of the process. For derivatives of this compound, developing economical and practical large-scale synthetic routes is a key objective.

Implementation of One-Pot and Cascade Reactions for Efficiency

One-pot and cascade reactions offer significant advantages in terms of efficiency, resource economy, and waste reduction by combining multiple reaction steps into a single operation without isolating intermediates. 20.210.105 These strategies are increasingly being applied to the synthesis of complex pyridine derivatives.

Cascade reactions have also been employed in the synthesis of highly functionalized pyridines. For example, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed to produce polysubstituted pyridines. mdpi.com Similarly, a four-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation provides an efficient route to 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine derivatives. mdpi.com These methods showcase the power of cascade reactions to rapidly build molecular complexity from simple starting materials in a single, efficient step. mdpi.commdpi.com

Furthermore, a chemodivergent synthesis has been reported where N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be selectively synthesized from the same starting materials, α-bromoketones and 2-aminopyridines, by simply tuning the reaction catalyst and conditions. rsc.org This includes a one-pot tandem cyclization/bromination to yield the 3-bromo-imidazopyridines. rsc.org

Chemo-, Regio-, and Stereoselective Synthesis of Analogs

The synthesis of analogs of this compound often requires precise control over the introduction of functional groups at specific positions (chemo- and regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Strategies for Selective Functionalization on the Pyridine Ring

Selective functionalization of the pyridine ring is a well-established challenge in organic synthesis due to the electronic nature of the heterocycle. nih.gov Various strategies have been developed to achieve regioselective C-H functionalization at positions other than the activated C2 position. nih.gov

For the synthesis of 3,4-disubstituted pyridine derivatives, a transition-metal-free, two-step sequence has been reported. researchgate.net This method involves the highly regioselective addition of di-tert-butylmagnesium (t-Bu2Mg) to a triisopropylsilyl (TIPS)-activated 3-substituted pyridine, followed by microwave-assisted aromatization. This approach allows for the introduction of a tert-butyl group at the 4-position with high selectivity. researchgate.net

Transition-metal catalysis offers powerful tools for selective pyridine functionalization. nih.govbeilstein-journals.org For instance, iridium-catalyzed C-H borylation can selectively introduce a boryl group at the C3 position of the pyridine ring, which can then be used in subsequent cross-coupling reactions. nih.gov Nickel/Lewis acid cooperative catalysis has been used for the C4-selective alkylation of pyridines. nih.govbeilstein-journals.org Furthermore, palladium catalysis, in the presence of a bidentate ligand like 1,10-phenanthroline, can direct olefination to the C3 position by weakening the coordination of the palladium catalyst to the pyridine nitrogen. nih.govbeilstein-journals.org These advanced methods provide access to a wide range of selectively functionalized pyridine analogs. researchgate.net

Preparation of Chiral this compound Derivatives for Asymmetric Applications

Chiral derivatives of this compound are valuable as ligands in asymmetric catalysis and as building blocks for chiral pharmaceuticals. beilstein-journals.orgnih.gov The synthesis of these molecules requires methods that can control the formation of stereocenters.

The use of N-tert-butylsulfinyl imines is another powerful strategy for the asymmetric synthesis of chiral amines. cas.cn This method involves the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines or the asymmetric addition of fluorinated reagents to non-fluorinated imines. cas.cn The tert-butylsulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the reaction, and can be easily removed and recycled. cas.cn This approach has been widely used to prepare a variety of chiral amines with high stereoselectivity. cas.cn

Additionally, asymmetric synthesis has been developed for P-chiral t-butyl-substituted phosphine oxides, which are important in catalysis. mcgill.ca These methods often involve the use of a chiral auxiliary that is later displaced by various reagents to create a library of P-chiral compounds in high enantiomeric purity. mcgill.ca The development of asymmetric multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction catalyzed by a chiral phosphoric acid, has also enabled the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov

Reactivity, Derivatization, and Functionalization Chemistry of 4 Tert Butyl Pyridin 2 Amine

Chemical Transformations of the Primary Amine Functionality

The primary amine group is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

To facilitate reactions at other positions of the molecule while preventing unwanted side reactions at the nucleophilic amino group, protection strategies are commonly employed. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. mychemblog.comwikipedia.orgorganic-chemistry.org

The protection of 4-(tert-butyl)pyridin-2-amine with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mychemblog.comfishersci.co.uk Common bases include triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), and the reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). fishersci.co.ukjk-sci.com The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine. jk-sci.commasterorganicchemistry.com

Table 1: Conditions for Boc Protection of Amines mychemblog.comfishersci.co.ukjk-sci.com

| Reagents | Base | Solvent(s) | Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Sodium hydroxide, Sodium bicarbonate | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Water | Room Temperature to 40°C |

Deprotection of the Boc group is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgfishersci.co.uk The acidic conditions lead to the cleavage of the carbamate, regenerating the primary amine and releasing carbon dioxide and tert-butanol. masterorganicchemistry.comchemistrysteps.com This acid-labile nature allows for selective deprotection in the presence of other protecting groups that are stable to acid. wikipedia.org

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process. libretexts.org

The reaction conditions for imine formation can vary, with some reactions proceeding efficiently in the absence of a solvent or catalyst, particularly under microwave irradiation. organic-chemistry.org Various catalysts, such as tris(2,2,2-trifluoroethyl)borate, can also facilitate these condensations under mild conditions. organic-chemistry.org

Table 2: Selected Conditions for Imine Formation masterorganicchemistry.comorganic-chemistry.org

| Carbonyl Compound | Amine | Catalyst/Conditions | Product |

| Aldehyde/Ketone | Primary Amine | Acid catalyst, heat, removal of water | Imine |

| Aromatic Aldehyde | Non-volatile Amine | Microwave irradiation, solvent-free | Imine |

| Aldehyde/Amine | Tris(2,2,2-trifluoroethyl)borate | Room temperature | Aldimine |

The nucleophilic primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. ncert.nic.in This acylation reaction typically occurs in the presence of a base, like pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Furthermore, this compound can be converted to urea (B33335) derivatives. This can be achieved through several methods, including reaction with isocyanates. organic-chemistry.org Alternatively, reactions involving phosgene (B1210022) substitutes or the Curtius rearrangement of acyl azides can generate isocyanate intermediates in situ, which then react with the amine to form ureas. organic-chemistry.org The reaction of amines with urea itself can also lead to the formation of substituted ureas, often proceeding through an isocyanic acid intermediate. researchgate.net

Electrophilic and Nucleophilic Reactions on the Pyridine Core

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles. The substituents on the ring, the amino and tert-butyl groups, play a significant role in directing the position of these reactions.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. snnu.edu.cn In the context of this compound, the amino group can act as a directing group, guiding transition metal catalysts to activate specific C-H bonds, typically at the ortho position. nih.govmdpi.com This chelation-assisted strategy enhances the efficiency and selectivity of reactions such as arylation, alkylation, and acylation. snnu.edu.cniisc.ac.in The amide formed from the primary amine can also serve as a versatile directing group for a range of C-H functionalization reactions catalyzed by metals like palladium, rhodium, and ruthenium. nih.gov

The electronic properties of the pyridine ring itself, being electron-deficient, generally hinder electrophilic aromatic substitution. uoanbar.edu.iq However, the activating, electron-donating amino and tert-butyl groups can facilitate such reactions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C3, C5, and C6). The tert-butyl group is also an activating, ortho-, para-director. The interplay of these two groups, along with the inherent reactivity of the pyridine ring, will determine the ultimate site of functionalization.

Electrophilic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq However, the presence of the strongly activating amino group at the 2-position and the activating tert-butyl group at the 4-position increases the electron density of the ring, making it more susceptible to electrophilic attack. The directing effects of these groups favor substitution at the C3 and C5 positions. quimicaorganica.orgyoutube.com

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the electronegative nitrogen can stabilize the negative charge in the intermediate. quora.comquimicaorganica.org In this compound, the positions ortho and para to the nitrogen (C2, C4, C6) are most activated. However, since the C2 and C4 positions are already substituted, nucleophilic attack would be directed to the C6 position if a suitable leaving group were present. The presence of the electron-donating amino and tert-butyl groups would generally decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted pyridine.

Generation of Complex Molecular Architectures and Hybrid Systems

The strategic incorporation of this compound into synthetic pathways allows for the construction of intricate molecular frameworks and hybrid systems. Its inherent reactivity and structural features make it a valuable building block for generating diverse and complex chemical entities with potential applications in various fields of chemical and pharmaceutical research.

Formation of Fused Heterocyclic Ring Systems (e.g., Imidazopyridines)

The fusion of an imidazole (B134444) ring to the pyridine core of this compound gives rise to 7-(tert-butyl)imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry. One of the most efficient methods for achieving this transformation is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgnih.gov This one-pot reaction involves the condensation of a 2-aminoazine (in this case, this compound), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. beilstein-journals.org

The reaction proceeds through the initial formation of a Schiff base from the aminopyridine and the aldehyde, which is then activated by the acid catalyst. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and rearrangement, leads to the formation of the fused imidazopyridine ring system. beilstein-journals.org The versatility of the GBB reaction allows for the introduction of a wide range of substituents at various positions of the imidazopyridine scaffold by simply varying the aldehyde and isocyanide components.

An iodine-catalyzed variation of this three-component condensation offers a cost-effective and environmentally friendly approach for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.comresearchgate.net In this method, the reaction between a 2-aminopyridine (B139424), an aryl aldehyde, and tert-butyl isocyanide proceeds at room temperature to afford the corresponding imidazopyridine derivatives in good yields. mdpi.comresearchgate.net The proposed mechanism involves the initial condensation of the aminopyridine and aldehyde to form an imine, which is activated by the iodine catalyst. Nucleophilic addition of the isocyanide followed by a [4+1] cycloaddition and subsequent aromatization yields the final product. researchgate.net

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Three-Component Reactions

| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Product | Yield (%) | Reference |

| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH4Cl | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | 82 | mdpi.com |

| 2-Aminopyrazine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | Good | mdpi.com |

| 2-Aminopyridine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | Good | mdpi.com |

| This compound | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | 7-(tert-butyl)-N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | - | beilstein-journals.orgnih.gov (Illustrative) |

Synthesis of Multifunctionalized Scaffolds as Intermediates

The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs and serves as a crucial building block in medicinal chemistry and organic synthesis. lifechemicals.comijnrd.org this compound, with its distinct substitution pattern and reactive amino group, is a valuable starting material for the synthesis of multifunctionalized scaffolds. These scaffolds can serve as versatile intermediates for the construction of compound libraries for drug discovery and materials science. nih.gov

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single synthetic operation. researchgate.net The application of MCRs to this compound can lead to the creation of diverse and densely functionalized pyridine-based scaffolds. For instance, by participating in Ugi or Passerini-type reactions, the amino group of this compound can be incorporated into more complex structures, introducing multiple points of diversity. nih.govmdpi.com

The resulting multifunctionalized scaffolds, containing the 4-(tert-butyl)pyridine moiety, can be further elaborated through subsequent chemical transformations. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo further substitution reactions, allowing for the fine-tuning of the molecule's physicochemical and biological properties. The tert-butyl group, in addition to imparting lipophilicity, can also serve as a sterically demanding substituent to probe structure-activity relationships. The development of synthetic routes to such multifunctional intermediates is a key strategy in modern drug discovery, enabling the efficient exploration of chemical space around a privileged scaffold. nih.gov

Table 2: Examples of Multifunctionalized Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Potential Functional Groups | Application |

| Substituted Aminopyridine | Acylation, Sulfonylation | Amide, Sulfonamide, Ester | Intermediates for further coupling reactions |

| Pyridine-fused Heterocycle | Cyclocondensation Reactions | Fused aromatic rings, additional heteroatoms | Core structures for bioactive molecules |

| Complex Pyridine Derivative | Multicomponent Reactions (e.g., Ugi, Passerini) | Amide, Ester, Nitrile, additional stereocenters | Library synthesis for high-throughput screening |

| Organometallic Pyridine Complex | Coordination to a metal center | Metal-ligand bonds | Catalysis, materials science |

Applications in Advanced Chemical Synthesis and Catalysis

Design and Application of 4-(tert-Butyl)pyridin-2-amine Derivatives as Ligands in Catalysis

The strategic design of ligands is a cornerstone of homogeneous catalysis. Derivatives of this compound, particularly those that combine the pyridine (B92270) nitrogen with another donor atom to form a bidentate chelate, have proven to be highly effective. The electronic properties of the pyridine ring and the steric bulk of the tert-butyl group are key features that are exploited in the design of these sophisticated ligands.

Among the most successful derivatives are the Pyridinooxazoline (PyOx) ligands. beilstein-journals.org These are a class of bidentate, dinitrogen ligands that have gained prominence in asymmetric catalysis. beilstein-journals.orgnih.gov The structure incorporates a pyridine ring linked at the 2-position to a chiral oxazoline (B21484) ring. The specific ligand, (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly abbreviated as (S)-t-BuPyOx, has demonstrated remarkable efficacy in a variety of metal-catalyzed transformations. beilstein-journals.orgresearchgate.net

The initial synthesis of (S)-t-BuPyOx involved the methanolysis of 2-cyanopyridine (B140075) to produce a methoxyimidate intermediate, which then underwent an acid-catalyzed cyclization with the chiral amino alcohol (S)-tert-leucinol. beilstein-journals.orgresearchgate.net However, this method was often plagued by inconsistent yields and laborious purification processes, which hindered its application on a larger scale. beilstein-journals.orgresearchgate.netresearchgate.netcaltech.edu

The key steps in this optimized synthesis are:

Amidation: Picolinic acid is coupled with (S)-tert-leucinol to form the intermediate amide alcohol, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. beilstein-journals.orgnih.govcaltech.edu This step avoids many of the side products and purification issues associated with the earlier route. beilstein-journals.org

Chlorination: The amide alcohol is then treated with thionyl chloride (SOCl₂) to convert the hydroxyl group into a chloride, yielding (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride. beilstein-journals.orgresearchgate.net

Cyclization: The final step involves the base-mediated cyclization of the amide chloride. beilstein-journals.org The use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) was found to be optimal, promoting efficient ring closure to afford the desired (S)-t-BuPyOx ligand. beilstein-journals.orgnih.govresearchgate.net

Table 1: Optimized Synthesis of (S)-t-BuPyOx

| Step | Starting Materials | Reagents | Product | Typical Yield |

| 1. Amidation | Picolinic acid, (S)-tert-leucinol | Isobutyl chloroformate, N-methylmorpholine (NMM) | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | 89-90% caltech.edu |

| 2. Chlorination | Amide alcohol from Step 1 | Thionyl chloride (SOCl₂), Toluene | (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide HCl | 98% beilstein-journals.orgresearchgate.net |

| 3. Cyclization | Amide chloride from Step 2 | Sodium methoxide (NaOMe), Methanol (MeOH) | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | 72-78% beilstein-journals.orgnih.gov |

The (S)-t-BuPyOx ligand has proven to be highly effective in palladium-catalyzed asymmetric reactions. researchgate.net A notable application is the conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones. beilstein-journals.orgnih.govresearchgate.net This reaction is particularly valuable as it constructs challenging β-benzylic quaternary stereocenters in high yields and with excellent enantioselectivity. beilstein-journals.orgnih.govnih.gov

The catalyst system, typically generated in situ from a palladium(II) source like Pd(OCOCF₃)₂ and the (S)-t-BuPyOx ligand, is robust and operationally simple. researchgate.netnih.gov A significant advantage of this methodology is its tolerance to air and water, which obviates the need for stringent inert atmosphere techniques often required for organometallic reactions. beilstein-journals.orgresearchgate.netnih.gov The reaction proceeds efficiently to give cyclic ketones with high enantiomeric excess (ee). nih.gov

Studies have shown that the tert-butyl group on the oxazoline ring is crucial for achieving high levels of enantioselectivity. orgsyn.orgnih.gov Ligands with smaller groups like isopropyl or benzyl (B1604629) derived from valine or phenylalanine, respectively, result in significantly lower enantioselectivity. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Conjugate Addition using (S)-t-BuPyOx

| Enone Substrate | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Methylcyclohex-2-enone | 4-Chlorophenylboronic acid | 91 | 93 |

| 3-Methylcyclopent-2-enone | Phenylboronic acid | 92 | 95 |

| 3-Phenylcyclohex-2-enone | 4-Methoxyphenylboronic acid | 88 | 96 |

Data compiled from representative examples in the literature. nih.gov

Beyond conjugate additions, derivatives of (S)-t-BuPyOx have been explored in other asymmetric transformations, including the palladium-catalyzed nucleophilic addition of arylboronic acids to N-sulfonyl-arylaldimines, achieving excellent asymmetric induction with up to 99% ee in some cases. researchgate.net The ligand has also been applied in asymmetric allylic alkylation, demonstrating its versatility in controlling stereochemistry in various C-C bond-forming reactions. cam.ac.uk

The effectiveness of ligands derived from this compound is rooted in their coordination chemistry. The PyOx ligand, (S)-t-BuPyOx, acts as a bidentate N,N-ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazoline ring. nih.gov This chelation forms a stable five-membered ring with the metal, creating a rigid and well-defined chiral environment.

Understanding the reaction mechanism is crucial for optimizing catalytic systems and expanding their scope. For the palladium-catalyzed asymmetric conjugate addition using the (S)-t-BuPyOx ligand, a detailed catalytic cycle has been proposed based on experimental and computational studies. researchgate.net

The key steps in the proposed mechanism are:

Catalyst Activation: The pre-catalyst, Pd(OCOCF₃)₂, reacts with the (S)-t-BuPyOx ligand to form a palladium complex. In the presence of an arylboronic acid and an additive like NH₄PF₆, a cationic arylpalladium(II) species, [(S)-t-BuPyOx]Pd(Ar)⁺, is generated. This is considered the active catalytic species. orgsyn.org

Carbopalladation: The enone substrate coordinates to the cationic arylpalladium(II) complex. This is followed by the migratory insertion of the enone's carbon-carbon double bond into the palladium-aryl bond. This carbopalladation step is the key C-C bond-forming event and is generally considered to be the enantioselectivity-determining step. researchgate.net The steric repulsion between the bulky tert-butyl group of the ligand and the protons on the enone substrate dictates the facial selectivity of the insertion, leading to the observed high enantioselectivity. researchgate.net

Protonolysis/Hydrolysis: The resulting palladium enolate intermediate undergoes rapid protonolysis or hydrolysis (aided by the trace water present in the reaction) to release the final ketone product and regenerate a palladium species that can re-enter the catalytic cycle.

This mechanistic pathway highlights the critical role of the ligand's steric and electronic properties in controlling both the reactivity and the stereochemical outcome of the reaction. researchgate.net

Pyridinooxazoline (PyOx) Ligands with tert-Butyl Moieties

This compound as a Versatile Building Block in Organic Synthesis

While much of the focus has been on its derivatives, this compound itself serves as a valuable building block in organic synthesis. Its primary role as a synthetic precursor is in the construction of the chiral PyOx ligands discussed previously. The amine group provides a reactive handle for amide bond formation, as demonstrated in the synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, a key intermediate for (S)-t-BuPyOx. beilstein-journals.org

Beyond this specific application, substituted pyridin-2-amines are important structural motifs in medicinal chemistry and materials science. The presence of the tert-butyl group can be used to modulate properties such as solubility, lipophilicity, and metabolic stability in drug candidates. It can also be used to direct metallation or functionalization of the pyridine ring due to its steric influence. The fundamental structure of this compound, with its nucleophilic amine and basic pyridine nitrogen, makes it a useful starting material for creating a library of more complex substituted pyridine compounds for various chemical and biological applications.

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

A primary application of this compound is its function as a starting material for the synthesis of other functionalized pyridine derivatives. The amino group at the 2-position serves as a reactive handle that can be chemically transformed to introduce different functionalities, thereby creating a new heterocyclic framework.

One of the most significant transformations is its conversion to 2-bromo-4-(tert-butyl)pyridine (B1338834). This conversion is critical because the bromine atom is an excellent leaving group in various cross-coupling and substitution reactions, making the resulting molecule a versatile synthetic intermediate. A common method to achieve this transformation is a Sandmeyer-like reaction. In this process, the primary amino group of this compound is first converted into a diazonium salt. This is typically done using a nitrite (B80452) source, such as sodium nitrite, in the presence of a bromide source like hydrobromic acid. The intermediate diazonium salt is then decomposed, leading to the replacement of the original amino group with a bromine atom. This creates a new, highly useful heterocyclic compound for further synthetic elaboration.

Table 1: Synthesis of 2-bromo-4-(tert-butyl)pyridine

| Starting Material | Key Reagents | Product | Reaction Type |

|---|

Intermediate in the Construction of Advanced Functional Molecules

Once converted into derivatives like 2-bromo-4-(tert-butyl)pyridine, the molecular framework originating from this compound serves as a crucial intermediate for building more complex molecules. The bromo-substituted pyridine is particularly valued in medicinal chemistry and materials science.

The bromine atom at the 2-position activates this site for a wide array of subsequent chemical transformations. This allows for the precise introduction of diverse functional groups and the construction of larger molecular architectures. Two major classes of reactions highlight its role as an intermediate:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the bromine atom, facilitates the displacement of bromide by various nucleophiles. This allows for the introduction of oxygen, nitrogen, or sulfur-containing functional groups.

Metal-Catalyzed Cross-Coupling Reactions: 2-Bromo-4-(tert-butyl)pyridine is an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in pharmaceutical synthesis for linking different molecular fragments.

The tert-butyl group at the 4-position provides significant steric bulk, which can influence the molecule's conformation and its interactions with biological targets. It also enhances solubility in organic solvents, which is a practical advantage in many synthetic procedures. The interplay between the reactive bromine atom and the bulky tert-butyl group gives this intermediate a unique reactivity profile that chemists can leverage for specific synthetic goals, making it a key component in the synthesis of a range of bioactive molecules and drug candidates.

Table 2: Reactions Utilizing 2-bromo-4-(tert-butyl)pyridine Intermediate

| Reaction Class | Purpose | Potential Reagents | Resulting Structures |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Introduction of heteroatom functional groups | Alkoxides, Amines, Thiols | Aryl ethers, Aryl amines, Aryl sulfides |

Computational and Theoretical Investigations of 4 Tert Butyl Pyridin 2 Amine

Quantum Chemical Analysis of Electronic and Molecular Structures

Quantum chemical methods are instrumental in determining the fundamental electronic and geometric properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can model a molecule's structure, stability, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov It is used to determine the optimized ground-state geometry, electronic structure, and energy of molecules. The method calculates the total energy of a system as a functional of the electron density. For molecules like 4-(tert-Butyl)pyridin-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), can predict key structural and electronic parameters. researcher.lifeias.ac.in

While specific DFT data for this compound is not extensively published, studies on analogous structures, such as 4-tert-butyl-1,3-thiazol-2-amine, provide a clear example of the insights that can be gained. core.ac.uk In such studies, the geometry is optimized to find the lowest energy conformation, confirming it as a true minimum on the potential energy surface by ensuring all vibrational frequencies are positive. core.ac.uk These calculations yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Compound (4-tert-butyl-1,3-thiazol-2-amine) This table illustrates the type of data obtained from DFT geometry optimization. Data is sourced from a study on a structurally related molecule. core.ac.uk

| Parameter | Bond/Angle | Calculated Bond Length (Å) (B3LYP/6-311+G) | Calculated Bond Angle (°) (B3LYP/6-311+G) |

|---|---|---|---|

| Thiazole Ring | C1=N5 | 1.30 | - |

| C3=C4 | 1.36 | - | |

| S2-C1-N5 | - | 114.1 | |

| Amino Group | C1-N7 | 1.37 | - |

| S2-C1-N7 | - | 120.7 | |

| N5-C1-N7 | - | 125.1 |

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited states of molecules due to its favorable combination of low computational cost and reasonable accuracy. rsc.orgchemrxiv.org It is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

TD-DFT calculations can predict the absorption spectrum of a molecule, providing the energies of vertical electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, TD-DFT would be used to understand how the electronic structure changes upon photoexcitation. The analysis of the molecular orbitals involved in these transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, reveals the nature of the excited state (e.g., n→π, π→π, or charge-transfer character). nih.gov

Studies on other substituted aminopyridine derivatives demonstrate that the position of substituents strongly influences the absorption maxima and the nature of the electronic transitions. nih.gov For instance, the HOMO is often localized on the aminopyridine moiety, while the LUMO may be distributed across the pyridine (B92270) ring. The transition from the ground state (S₀) to the first excited state (S₁) would likely be dominated by a HOMO→LUMO transition, and its calculated energy can be correlated with the lowest energy band in the experimental UV-Vis spectrum.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for an Analogous Compound (4-([2,2':6',2''-terpyridin]-4'-yl)phenol) This table illustrates the type of data obtained from TD-DFT calculations. Data is sourced from a study on a related pyridine-containing system.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.51 | 353 | 0.6521 | HOMO → LUMO (90%) |

| S2 | 4.14 | 299 | 0.4651 | HOMO-1 → LUMO (78%) |

| S3 | 4.29 | 289 | 0.3646 | HOMO → LUMO+1 (85%) |

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling is a vital tool for exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways, identification of transient species like transition states, and prediction of reaction outcomes.

Computational methods can map the entire potential energy surface (PES) for a chemical reaction, providing a detailed step-by-step mechanism. arxiv.orgethz.ch This involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Its structure and energy determine the kinetics of the reaction.

For reactions involving this compound, such as electrophilic substitution or N-alkylation, computational chemists would model the interaction with the reacting partner. Methods like constrained geometry optimization or nudged elastic band (NEB) calculations can locate the transition state structure. beilstein-journals.org Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. For example, in studies of amine oxidation, DFT has been used to show that a hydrogen atom transfer (HAT) mechanism is operative and to calculate the activation parameters, which align well with experimental kinetic data. mdpi.com

DFT-derived descriptors are powerful tools for predicting how a molecule will react. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can pinpoint the most likely sites for electrophilic or nucleophilic attack. semanticscholar.org For this compound, the amino group and the pyridine nitrogen are both potential nucleophilic centers.

Computational studies on substituted pyridines have used various theoretical scales to quantify nucleophilicity. ias.ac.inresearchgate.net Reactivity indices, such as the Fukui function and the nucleophilicity index (N), can be calculated to predict regioselectivity. The Fukui function, for instance, indicates the propensity of a specific atomic site to accept or donate electrons. researchgate.net In the case of this compound, these calculations would help determine whether an incoming electrophile would preferentially attack the exocyclic amino nitrogen or the endocyclic pyridine nitrogen, and which carbon on the pyridine ring is most susceptible to substitution. The electron-donating nature of both the amino and tert-butyl groups is expected to enhance the nucleophilicity of the pyridine ring compared to unsubstituted pyridine. researcher.life

Table 3: Comparison of Calculated Nucleophilicity Indices (N) for Various Substituted Pyridines This table illustrates how DFT can be used to predict reactivity. A higher value of N indicates greater nucleophilicity. Data is sourced from a general study on substituted pyridines. ias.ac.in

| Compound | Substituent(s) | Nucleophilicity Index (N) (eV) |

|---|---|---|

| Pyridine | None | 2.93 |

| 4-Methylpyridine | 4-CH₃ | 3.19 |

| 4-(Dimethylamino)pyridine | 4-N(CH₃)₂ | 4.35 |

| 4-Nitropyridine | 4-NO₂ | 1.15 |

Aminopyridines are a common class of ligands in coordination chemistry and catalysis. Computational studies are essential for understanding and predicting the performance of a ligand like this compound in a metal complex. DFT can be used to model the geometry of the resulting metal complex, analyze the nature of the metal-ligand bond, and evaluate its stability. researchgate.netresearchgate.net

Key aspects of ligand performance that can be assessed computationally include:

Bonding: Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand's nitrogen atoms and the metal center, providing insight into the strength and nature of the coordinate bond. researchgate.net

Steric Effects: The bulky tert-butyl group exerts significant steric influence. Computational modeling can quantify this steric hindrance and predict its impact on the coordination geometry and the accessibility of the metal center to substrates.

Electronic Effects: The electronic properties of the ligand, such as its sigma-donating and pi-accepting capabilities, directly influence the reactivity of the metal center. DFT calculations can model how this compound modulates the electron density at the metal, thereby affecting its catalytic activity. For example, in cobalt-catalyzed C-H activation, computational analysis has shown how ligands stabilize key intermediates and transition states throughout the catalytic cycle. beilstein-journals.org

By calculating the energies of intermediates and transition states for an entire catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination), computational studies can help elucidate the rate-determining step and provide a rational basis for designing more efficient catalysts. beilstein-journals.org

Structure-Property Relationship Studies of this compound

Computational and theoretical investigations into this compound provide significant insights into how its distinct structural features govern its physicochemical properties and chemical behavior. The interplay between the electron-donating amino group and the sterically demanding tert-butyl group on the pyridine scaffold creates a unique electronic and steric profile.

Influence of the tert-Butyl Group on Electronic and Steric Properties

The introduction of a tert-butyl group at the 4-position of the pyridin-2-amine molecule has profound electronic and steric consequences.

Electronic Effects:

Computational studies on related substituted pyridines have shown that electron-donating substituents tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. The amino group at the 2-position, being a strong electron-donating group itself, further contributes to this effect. The combined electron-donating influence of both the tert-butyl and amino groups significantly modulates the electronic landscape of the pyridine ring.

Steric Effects:

The tert-butyl group is exceptionally bulky, and its presence imparts significant steric hindrance. In this compound, the position of the tert-butyl group is para to the pyridine nitrogen and meta to the amino group. This placement means that it does not directly sterically hinder the lone pair of the pyridine nitrogen or the amino group. However, its bulk can influence the solvation of the molecule and its ability to approach and interact with other molecules or surfaces. For instance, in reactions where the pyridine nitrogen acts as a nucleophile, the steric bulk of the tert-butyl group, although not directly adjacent, can influence the trajectory of incoming reactants.

Computational Descriptors for Molecular Interactions and Chemical Behavior

A variety of computational descriptors can be calculated to quantify the molecular properties of this compound and predict its behavior in chemical reactions and intermolecular interactions. These descriptors provide a quantitative basis for understanding its reactivity, polarity, and potential for forming non-covalent bonds.

Frontier Molecular Orbitals (HOMO and LUMO):

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be delocalized over the pyridine ring and the amino group, with significant contributions from the nitrogen lone pairs. The electron-donating nature of both the amino and tert-butyl groups would lead to a relatively high HOMO energy, indicating its propensity to act as an electron donor in charge-transfer interactions.

LUMO: The LUMO represents the molecule's ability to accept electrons. The LUMO of this compound is likely to be a π* orbital of the pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (electron-rich areas) localized around the pyridine nitrogen and the amino group, indicating their susceptibility to electrophilic attack (e.g., protonation). Conversely, regions of positive potential would be found around the hydrogen atoms of the amino group, suggesting their potential to act as hydrogen bond donors.

Quantum Chemical Descriptors:

A range of quantum chemical descriptors can be calculated to further characterize the molecule's properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

| Descriptor | Predicted Value/Characteristic for this compound | Significance |

| Dipole Moment | Moderate to High | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular dipole-dipole interactions. |

| Polarizability | High | Reflects the ease with which the electron cloud can be distorted, which is important for London dispersion forces. The large tert-butyl group contributes significantly. |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | The amino group can participate in hydrogen bonding as a donor. |

| Hydrogen Bond Acceptors | 2 (the pyridine N and the amino N) | Both nitrogen atoms can act as hydrogen bond acceptors. |

| Topological Polar Surface Area (TPSA) | Moderate | Related to the molecule's ability to permeate biological membranes. It is calculated based on the surface contributions of polar atoms. |

| LogP (Octanol-Water Partition Coefficient) | Moderate to High | Indicates the lipophilicity of the molecule. The presence of the tert-butyl group increases lipophilicity. |

These computational descriptors, taken together, provide a detailed theoretical framework for understanding the structure-property relationships of this compound. They highlight the significant influence of the tert-butyl group on both the electronic and steric characteristics of the molecule, which in turn dictates its chemical reactivity and potential for intermolecular interactions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the tert-butyl protons and the three aromatic protons on the pyridine (B92270) ring, in addition to a broad signal for the amine protons. The tert-butyl group protons will appear as a sharp singlet, typically in the upfield region (around δ 1.3 ppm), due to the nine equivalent protons. The aromatic protons form an AMX spin system. The proton at C5 is expected to be a doublet, coupling to the proton at C6. The proton at C3 will appear as a doublet coupling to the proton at C5, and the proton at C6 will be a doublet coupling to the proton at C5. The electron-donating amino group at C2 causes a significant upfield shift for the ortho (C3) and para (C5) protons relative to pyridine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The tert-butyl group will exhibit two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The six carbons of the pyridine ring will also be distinguishable. The chemical shifts are influenced by the electronic effects of the amino and tert-butyl substituents. The carbon atom attached to the amino group (C2) is expected to be significantly shielded, appearing at a lower chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(tert-Butyl)pyridin-2-amine

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 150 g/mol . Given the presence of two nitrogen atoms, the molecular ion peak (M⁺) is expected at an even mass-to-charge ratio (m/z) of 150, consistent with the nitrogen rule.

Upon electron ionization (EI), the molecular ion undergoes characteristic fragmentation. A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a significant peak at m/z 135 ([M-15]⁺). Another common fragmentation involves the loss of the entire tert-butyl group as a radical, leading to a fragment at m/z 93 ([M-57]⁺). The α-cleavage, common for amines, can also occur, where the C-C bond adjacent to the C-N bond cleaves. libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound

X-Ray Crystallography for Definitive Solid-State Structure Determination

The exocyclic C2-NH₂ bond is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the pyridine ring. In the solid state, it is highly probable that intermolecular hydrogen bonds form between the amino group of one molecule and the ring nitrogen atom of a neighboring molecule. This interaction typically leads to the formation of centrosymmetric dimers or extended chain structures, which significantly influences the crystal packing and physical properties of the compound. The bulky tert-butyl group at the C4 position will sterically influence the packing arrangement of the molecules in the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. These two techniques are complementary and together allow for a comprehensive vibrational analysis. thermofisher.com

Key expected vibrational modes include:

N-H Vibrations: The amino group will give rise to two distinct N-H stretching bands in the FTIR spectrum, typically in the range of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹. C-H bending modes for the tert-butyl group (e.g., symmetric and asymmetric deformations) will be present in the 1365-1470 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes typically appear at lower frequencies. nih.gov

Predicted Key Vibrational Frequencies for this compound

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Electronic or UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information on the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic pyridine ring.

Compared to unsubstituted pyridine, the presence of the electron-donating amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and a hyperchromic effect (increased absorbance). tandfonline.comasianpubs.org The tert-butyl group, being weakly electron-donating, will have a smaller, likely bathochromic, effect on the spectrum. The spectrum will likely show two main absorption bands corresponding to π→π* transitions. A much weaker n→π* transition, involving the excitation of a non-bonding electron from the nitrogen lone pairs to an anti-bonding π* orbital, may also be present, but it is often obscured by the more intense π→π* bands. tandfonline.com

Expected Electronic Transitions for this compound in a Non-Polar Solvent

Table of Compounds Mentioned

Emerging Research Directions and Future Prospects for 4 Tert Butyl Pyridin 2 Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The demand for pyridine (B92270) derivatives in various fields has spurred the development of greener and more efficient synthetic methods. nih.gov For 4-(tert-Butyl)pyridin-2-amine and related structures, research is moving beyond traditional multi-step syntheses, which often involve harsh conditions and toxic reagents. The focus is now on novel approaches that align with the principles of sustainable chemistry.

Future synthetic strategies are likely to include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing waste, time, and energy consumption. nih.gov An MCR approach to this compound could involve the condensation of a suitable diketone, an amine source, and a tert-butyl-containing building block.

Green Catalysts: The use of environmentally benign and inexpensive catalysts, such as ammonium (B1175870) chloride (NH₄Cl), is being explored for the synthesis of related heterocyclic systems like imidazo (B10784944) beilstein-journals.orgnih.govpyridines. mdpi.com This approach avoids the need for toxic and costly metal catalysts, and similar methodologies could be adapted for aminopyridine synthesis.

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as methods to accelerate reaction rates, improve yields, and reduce energy usage in the creation of pyridine derivatives. nih.gov

Advanced Amination Strategies: A promising route involves the synthesis of an intermediate like 2-Bromo-4-(tert-butyl)pyridine (B1338834), which can be produced by the direct bromination of 4-(tert-butyl)pyridine. The subsequent conversion of this intermediate to the target amine can be achieved using modern, sustainable amination protocols that offer higher efficiency and selectivity than older methods.

| Parameter | Traditional Synthetic Methods | Emerging Sustainable Methods |

|---|---|---|

| Approach | Multi-step, linear synthesis | One-pot, multicomponent reactions nih.gov |

| Catalysts | Heavy metals, strong acids/bases | Benign catalysts (e.g., NH₄Cl), biocatalysts mdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions nih.gov |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation, ultrasonication nih.gov |

| Efficiency | Lower overall yields, significant waste | Higher atom economy, reduced waste streams |

Development of Advanced Catalytic Systems Utilizing this compound Scaffolds

The unique structure of this compound makes it an excellent building block for designing sophisticated ligands for transition metal catalysis. The two nitrogen atoms can act as a bidentate chelate, binding to a metal center to form a stable complex. The bulky tert-butyl group plays a crucial role by providing steric hindrance around the active site. This can enhance catalyst stability, control selectivity, and influence the properties of the resulting products, particularly in polymerization reactions. mdpi.com

Recent advancements in this area include the development of amine-pyridine nickel and cobalt complexes for olefin and diene polymerization. mdpi.com Research has shown that modifying the ligand scaffold, for instance by introducing bulky substituents like a tert-butyl group, can have a profound impact on catalytic performance. A bulky amine–imine nickel catalyst featuring a tert-butyl group was found to facilitate living ethylene (B1197577) polymerization at elevated temperatures. mdpi.com This allows for the precise synthesis of block copolymers with distinct branched segments by simply altering the reaction temperature. mdpi.com

| Ligand Feature | Catalytic Effect | Example Application |

|---|---|---|

| Bidentate Amine-Pyridine Core | Forms stable chelate with metal center, creating an active catalyst. | Olefin Polymerization mdpi.com |

| Bulky tert-Butyl Group | Increases catalyst stability at higher temperatures; influences polymer molecular weight and branching. mdpi.com | Living ethylene polymerization, synthesis of block copolymers. mdpi.com |

| Aryl Substituents on Amine | Enhances thermal stability and can prolong the lifetime of the active species. | Long-duration living polymerization (e.g., 6 hours). mdpi.com |

| Central Amine Donor Type | Affects catalyst activity; tertiary amine donors can lead to more active cobalt catalysts. mdpi.com | cis-1,4-polybutadiene synthesis. mdpi.com |

Future work will likely focus on creating chiral versions of these ligands for asymmetric catalysis and exploring their application in other important chemical transformations, such as cross-coupling reactions and C-H activation.

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

Continuous flow chemistry is revolutionizing the synthesis of organic molecules by offering significant advantages over traditional batch processing. nih.govmdpi.com This technology enables reactions to be performed in a continuous stream within a network of tubes or microreactors, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.gov The benefits include enhanced safety, improved reaction efficiency, and straightforward scalability, making it ideal for both academic research and industrial production. acs.org

While specific flow syntheses of this compound are not yet widely reported, the principles of flow chemistry are directly applicable to its production. Key synthetic steps, such as nitration, amination, or cross-coupling reactions, can be translated into a flow process. For example, a hazardous nitration step could be performed safely in a microreactor, minimizing the volume of explosive intermediates at any given time. Similarly, multi-step syntheses can be integrated into a single, automated flow system, eliminating the need for manual isolation of intermediates. nih.gov

The future integration of automated synthesis platforms with machine learning algorithms could further accelerate the discovery and optimization of reaction conditions for producing this compound and its derivatives, enabling rapid exploration of their potential in catalysis and materials science.

Frontier Applications in Materials Science and Supramolecular Chemistry

The structural motifs present in this compound make it a highly attractive candidate for the design of novel functional materials and supramolecular assemblies.

Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org Ligands derived from this compound could serve as the organic "struts" in these frameworks. The dual nitrogen sites offer versatile coordination possibilities, while the tert-butyl group could be used to tune the pore size and internal surface properties of the MOF. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis. wikipedia.org

Supramolecular Assemblies: Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions like hydrogen bonding and metal coordination. The pyridine and amine groups in the this compound scaffold are ideal for directing self-assembly processes. For example, related bis(1,2,3-triazolyl)pyridine macrocycles have been shown to form complex host-guest systems for binding anions and can self-assemble into higher-order structures like nanotubes. chemrxiv.org By incorporating the this compound unit into larger macrocyclic structures, researchers can create molecular sensors, transport agents, and smart materials that respond to external stimuli.

Organic Electronics: Pyridine derivatives are already used in organic electronics, such as in dye-sensitized solar cells where 4-tert-butylpyridine (B128874) is a common additive to the electrolyte. ossila.com The electronic properties of this compound suggest that it could be incorporated into organic semiconductors, light-emitting diodes (OLEDs), or perovskite solar cells, potentially serving as a component in hole transport layers or as a ligand to passivate defects in perovskite crystals.

The continued exploration of these frontier applications promises to unlock the full potential of the this compound scaffold, paving the way for significant advancements in both fundamental and applied chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(tert-Butyl)pyridin-2-amine, and how do reaction parameters affect yield and purity?

- Methodological Answer : A common approach involves refluxing substituted pyridin-2-amine derivatives with aldehydes (e.g., 4-(tert-butyl)benzaldehyde) in methanol, using acetic acid as a catalyst. For example, a reaction mixture containing pyridin-2-amine (1.0 mmol), 4-(tert-butyl)benzaldehyde (1.0 mmol), and 9-isocyano-9H-fluorene (1.0 mmol) is refluxed for 2 hours, followed by purification via column chromatography (PE-EA 4:1) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux minimizes side reactions), and stoichiometric ratios. Yields can exceed 70% with strict control of reaction times and purification steps.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the tert-butyl group’s presence (e.g., a singlet at ~1.3 ppm for the nine equivalent protons) and pyridine ring substitution patterns .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond angles and steric effects of the tert-butyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Cross-validation using multiple techniques is essential:

- TLC Monitoring : Track reaction progress to identify byproducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by steric hindrance from the tert-butyl group .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic environments and validate experimental NMR shifts .

Q. How does the tert-butyl group influence reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk can hinder catalyst accessibility but enhances stability against oxidation. For example, in Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) improve yields by mitigating steric effects. Electronic effects (e.g., inductive donation) can be probed via Hammett plots or voltammetry .

Q. What are the biological targets and screening protocols for this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC50 values against kinases or proteases. For example, derivatives with electron-withdrawing substituents show enhanced binding to ATP pockets .

- Cellular Studies : Evaluate antiproliferative effects via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). The tert-butyl group may improve membrane permeability, as seen in similar pyridine derivatives .

Key Notes for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations. For example, DMF with K2CO3 may improve nucleophilic substitution yields .

- Purification : Reverse-phase HPLC is recommended for isolating polar derivatives .

- Safety : The tert-butyl group reduces volatility, but handling requires inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |